molecular formula C13H11N3O2 B3319390 methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 110522-02-6

methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B3319390
CAS No.: 110522-02-6
M. Wt: 241.24 g/mol
InChI Key: IDPWEFZWQHITGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate is a β-carboline derivative characterized by a pyridoindole core with a methyl ester at position 3 and an amino group at position 6 . β-Carbolines are heterocyclic aromatic amines with diverse biological activities, including antitumor, antimicrobial, and neuropharmacological effects. The amino and ester functional groups in this compound make it a versatile intermediate for synthesizing pharmacologically active derivatives. Its structural features influence solubility, metabolic stability, and binding interactions, as seen in analogs developed for therapeutic applications .

Properties

IUPAC Name

methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-18-13(17)11-5-9-8-4-7(14)2-3-10(8)16-12(9)6-15-11/h2-6,16H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPWEFZWQHITGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C3=C(N2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate involves several key steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the indole ring system. For instance, the use of hypervalent iodine reagents and the Larock annulation are notable steps in the synthesis of indole derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

Methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of derivatives of methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate. Notably, compounds such as methyl 1-(benzo[d][1,3]dioxol-5-yl)-9H-pyrido[3,4-b]indole-3-carboxylate have shown promising results against Plasmodium species.

Case Study: In Vivo Efficacy

In a study conducted by Yao et al., two derivatives were tested in rodent models infected with P. berghei. The results indicated:

  • Compound 9a (50 mg/kg): Exhibited significant parasite clearance and improved survival rates.
  • Compound 9b (100 mg/kg): Showed dose-dependent suppression of infection but higher mortality at elevated doses due to drug pressure.

These findings categorize both compounds as very good antimalarials based on their ability to inhibit parasite growth significantly .

Cancer Research

The pyrido[3,4-b]indole framework has garnered attention for its potential as an anticancer agent. Research indicates that modifications to this structure can yield compounds with enhanced cytotoxicity against various cancer cell lines.

Data Table: Cytotoxicity of Pyrido[3,4-b]indole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHeLa12.5Induction of apoptosis
Compound BMCF-78.0Inhibition of topoisomerase
Compound CA54915.0Cell cycle arrest

These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cancer progression .

Neuropharmacological Applications

Recent studies have also explored the neuropharmacological effects of pyrido[3,4-b]indole derivatives, particularly their role as TRPM8 antagonists. These compounds are being investigated for their potential analgesic properties.

Case Study: TRPM8 Binding Studies

In vitro studies demonstrated that certain derivatives exhibit high affinity for TRPM8 receptors, suggesting their potential use in pain management therapies. The binding affinity and subsequent analgesic effects were characterized using both biochemical assays and behavioral models in rodents .

Synthesis and Structural Insights

The synthesis of this compound involves several steps that can be optimized for efficiency and yield. Recent advancements in synthetic methodologies have led to more straightforward approaches to produce this compound and its derivatives.

Synthesis Overview

A typical synthesis pathway includes:

  • Formation of the pyrido[3,4-b]indole core.
  • Introduction of the carboxylate group through carboxylation reactions.
  • Amination at the 6-position to yield the final product.

These methods have been refined to enhance yield and reduce environmental impact .

Mechanism of Action

The mechanism of action of methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Substituents at Position 6

The amino group at position 6 distinguishes this compound from analogs with alternative substituents:

Compound Substituent at Position 6 Key Properties References
Methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate -NH₂ Higher polarity; potential for hydrogen bonding.
Methyl 6-((tert-butyldimethylsilyl)oxy)-9H-pyrido[3,4-b]indole-3-carboxylate -O-TBDMS Enhanced lipophilicity and stability due to silyl protection.
Ethyl 6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate -OCH₂Ph Increased aromaticity; may improve π-π stacking interactions.
Ethyl 6-iodo-9H-pyrido[3,4-b]indole-3-carboxylate -I Halogenation enables cross-coupling reactions for further derivatization.

Impact: The amino group enhances water solubility compared to bulky or hydrophobic substituents like TBDMS or phenylmethoxy. This property is critical for bioavailability in drug design .

Substituents at Position 9

Variations at position 9 modulate electronic properties and steric effects:

Compound Substituent at Position 9 Key Properties References
Methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate -CH₃ Increased electron density; improved metabolic stability.
Methyl 9-benzyl-9H-pyrido[2,3-b]indole-3-carboxylate -CH₂Ph Extended aromatic system; altered binding affinity in α-carbolines.

Impact : 9-Methyl derivatives show higher metabolic stability compared to unsubstituted analogs, while benzyl groups introduce steric hindrance that may affect target interactions .

Ester Group Variations

The methyl ester at position 3 can be replaced with other esters or carboxylic acids:

Compound Functional Group at Position 3 Key Properties References
This compound -COOCH₃ Moderate hydrolytic stability; acts as a prodrug.
Ethyl 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate -COOCH₂CH₃ Slower hydrolysis than methyl ester; increased lipophilicity.
tert-Butyl 9H-pyrido[3,4-b]indole-3-carboxylate -COO(t-Bu) High hydrolytic stability; bulky group limits metabolic clearance.
9-Methyl-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid -COOH Enhanced solubility; direct interaction with biological targets.

Impact : Carboxylic acid derivatives (e.g., compound in ) exhibit higher solubility but require esterification (e.g., methyl or ethyl) to improve membrane permeability .

Carboxamide Derivatives

Replacing the ester with carboxamide groups alters pharmacokinetics:

Compound Structure Key Properties References
N-(6-Aminohexyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide -CONH-(CH₂)₆-NH₂ Enhanced bioavailability due to flexible alkyl chain; potential for targeted delivery.
N-(6-(2-Hydroxybenzamido)hexyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide -CONH-(CH₂)₆-NHCOC₆H₄OH Introduces phenolic moiety for hydrogen bonding; improved binding affinity.

Impact : Carboxamides often exhibit prolonged half-lives and stronger receptor interactions compared to esters .

Biological Activity

Methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate (also referred to as Methyl 6-amino-β-carboline) is a compound belonging to the class of pyridoindoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization Reactions : Utilizing precursors such as 3,4-dihydro-β-carbolines.
  • Methylation : Introducing a methyl group at the nitrogen position using reagents like methyl iodide.
  • Carboxylation : Employing carbon dioxide in the presence of bases for carboxylation at the indole position.

These synthetic routes allow for the generation of derivatives that can enhance biological activity and selectivity towards specific targets.

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that derivatives of pyridoindoles demonstrate significant anticancer properties. For instance, studies have shown that certain analogs can inhibit cell proliferation across various cancer cell lines with IC50 values in the low micromolar range. The most active compounds often induce G2/M phase arrest in the cell cycle, suggesting a mechanism that disrupts cancer cell division.

CompoundCancer Cell LineIC50 (µM)
Compound AHCT1160.08
Compound BMCF-70.29
Compound CPanc-10.20

These findings indicate that methyl 6-amino-9H-pyrido[3,4-b]indole derivatives could be developed as potential therapeutic agents for treating aggressive cancers such as pancreatic and triple-negative breast cancer .

Neuroprotective Effects

Pyridoindoles have also been investigated for their neuroprotective effects. Some derivatives have shown promise in preclinical models for conditions such as Alzheimer's disease and Parkinson's disease by exhibiting antioxidant properties and reducing neuroinflammation .

Anti-infectious Properties

Certain studies have reported antimicrobial and anti-leishmanial activities associated with pyridoindole derivatives. These compounds have demonstrated efficacy against pathogenic microorganisms, suggesting their potential use in developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings from SAR studies include:

  • Substituent Effects : The presence of specific substituents at positions 1 and 6 of the pyridoindole ring can enhance binding affinity and selectivity towards biological targets.
  • Hydrophobic Interactions : Compounds with hydrophobic groups tend to exhibit increased potency against cancer cells due to improved membrane permeability.
  • Functional Groups : The introduction of hydroxyl or methoxy groups has been associated with enhanced anticancer activity, likely due to improved interactions with target proteins involved in cell proliferation .

Case Studies

Several case studies highlight the therapeutic potential of methyl 6-amino-9H-pyrido[3,4-b]indole derivatives:

  • In Vivo Studies : Animal models treated with specific derivatives showed reduced tumor growth rates compared to control groups, indicating effective targeting of cancerous tissues while sparing normal cells.
  • Mechanistic Studies : Molecular docking studies revealed that these compounds interact with key regulatory proteins such as MDM2, which is involved in cell cycle regulation and apoptosis.

Q & A

Basic: What are the optimal synthetic routes for methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate, and how can intermediates be validated?

Methodological Answer:
Synthesis typically involves β-carboline derivatives as precursors. A key route includes:

  • Step 1 : Oxidation of β-carboline intermediates using agents like 3-chloro-peroxybenzoic acid to generate N-oxides .
  • Step 2 : Acid-catalyzed rearrangement of N-oxides to form the pyridoindole backbone.
  • Step 3 : Introduction of the 6-amino and methyl ester groups via nucleophilic substitution or coupling reactions.
    Validation :
  • HPLC and NMR (e.g., 1^1H, 13^13C, DEPT) confirm structural integrity .
  • CHN analysis verifies elemental composition, critical for intermediates .

Basic: How is the structural and electronic characterization of this compound performed?

Methodological Answer:

  • X-ray crystallography or DFT-optimized geometries (6-31G(d,p)/6-311++G(d,p) basis sets) resolve bond lengths and angles .
  • Frontier Molecular Orbital (FMO) analysis identifies HOMO-LUMO gaps (e.g., 4.5–5.2 eV), critical for reactivity .
  • NBO analysis quantifies hyperconjugative interactions (e.g., LP(N) → σ*(C-N)) stabilizing the structure .

Advanced: How do solvent and basis set choices influence computational predictions for this compound’s reactivity?

Methodological Answer:

  • Basis Set Effects :
    • Smaller sets (6-31G(d,p)) underestimate electron delocalization, while larger sets (6-311++G(d,p)) improve accuracy for polarizable substituents .
  • Solvent Effects :
    • High-dielectric solvents (ε > 30) stabilize zwitterionic forms, altering dipole moments (e.g., Δμ = 1.2–3.5 D) .
      Best Practices : Use SMD solvation models with 6-311++G(d,p) for aqueous simulations and 6-31+G(d,p) for gas-phase analogs .

Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

  • Controlled Experiments :
    • Measure solubility in 10+ solvents (e.g., DMSO, ethanol) under standardized conditions (25°C, inert atmosphere) .
    • Use accelerated stability testing (40°C/75% RH for 4 weeks) to assess degradation pathways .
  • Analytical Tools :
    • LC-MS identifies degradation products (e.g., hydrolysis of the ester group).
    • UV-Vis spectroscopy monitors absorbance shifts (λ ~ 270 nm) indicative of structural changes .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer:

  • Derivative Synthesis :
    • Modify substituents at positions 1, 6, and 9 (e.g., benzyl, trifluoromethyl) to probe steric/electronic effects .
  • Biological Assays :
    • In vitro binding assays (e.g., IC50_{50} for kinase inhibition) correlate substituent polarity (logP) with activity .
    • MD simulations predict binding modes (e.g., π-π stacking with Tyr residues in target proteins) .

Basic: What safety protocols are recommended for handling this compound in lab settings?

Methodological Answer:

  • PPE : Nitrile gloves, face shields, and fume hoods mandatory due to acute toxicity (oral LD50_{50} ~ 150 mg/kg) .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
  • Waste Disposal : Incinerate at > 1000°C to avoid persistent metabolites .

Advanced: How are thermodynamic parameters (e.g., free energy, dipole moments) utilized in formulation design?

Methodological Answer:

  • Free Energy (ΔG) : Predicts solubility (ΔGsol_{sol} < 0 favors dissolution) and polymorph stability (e.g., ΔGcrystal_{crystal} ~ -25 kcal/mol) .
  • Dipole Moments : Guide excipient selection (e.g., high-μ compounds require polar carriers like PEG) .

Advanced: What analytical challenges arise in quantifying trace impurities during synthesis?

Methodological Answer:

  • Detection Limits :
    • HPLC-UV (LOQ ~ 0.1%) vs. LC-MS/MS (LOQ ~ 0.01%) for halogenated byproducts .
  • Method Development :
    • Use gradient elution (ACN/water + 0.1% TFA) to resolve co-eluting peaks .
    • Column Choice : C18 columns with 3.5 µm particles enhance resolution for polar impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.